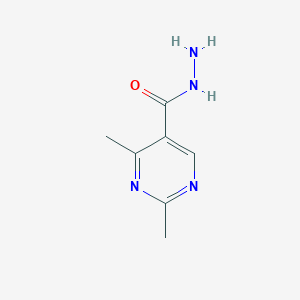

2,4-Dimethylpyrimidine-5-carbohydrazide

CAS No.: 88317-45-7

Cat. No.: VC2364271

Molecular Formula: C7H10N4O

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88317-45-7 |

|---|---|

| Molecular Formula | C7H10N4O |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | 2,4-dimethylpyrimidine-5-carbohydrazide |

| Standard InChI | InChI=1S/C7H10N4O/c1-4-6(7(12)11-8)3-9-5(2)10-4/h3H,8H2,1-2H3,(H,11,12) |

| Standard InChI Key | LTDPWGOVAVFNIU-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NC=C1C(=O)NN)C |

| Canonical SMILES | CC1=NC(=NC=C1C(=O)NN)C |

Introduction

Structural Characteristics and Basic Properties

2,4-Dimethylpyrimidine-5-carbohydrazide represents an important class of heterocyclic compounds with potential biological activity. The molecule contains a pyrimidine core, which is a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3. This core structure is present in numerous biologically active compounds, including nucleic acid bases.

Based on the related compound 2,4-dimethylpyrimidine-5-carboxylic acid (C₇H₈N₂O₂), which appears in the search results, the carbohydrazide derivative would have the following properties :

-

Molecular Formula: C₇H₁₀N₄O

-

Estimated Molecular Weight: 166.18 g/mol

-

Structure: Pyrimidine ring with methyl groups at positions 2 and 4, and a carbohydrazide (-CONHNH₂) group at position 5

The physical form is likely a crystalline solid at room temperature, similar to other pyrimidine derivatives. The carbohydrazide functional group significantly alters the hydrogen bonding capabilities compared to the carboxylic acid precursor, introducing additional hydrogen bond donors and acceptors.

Predicted Physical and Chemical Properties

Physical Properties

Based on structural analysis and comparison with related compounds, 2,4-Dimethylpyrimidine-5-carbohydrazide would likely exhibit the following physical properties:

| Property | Predicted Value/Characteristic |

|---|---|

| Physical State | Crystalline solid at room temperature |

| Solubility | Moderate to good solubility in polar protic solvents (water, alcohols) |

| Melting Point | Approximately 180-220°C (based on similar carbohydrazides) |

| LogP | Estimated 0.5-1.5 (lower than related carboxamide derivatives) |

The compound would be expected to have greater water solubility than the corresponding carboxylic acid due to the additional hydrogen bonding sites in the hydrazide group.

Chemical Reactivity

The carbohydrazide functional group (-CONHNH₂) confers specific reactivity patterns:

-

Condensation reactions: The terminal -NH₂ group can readily react with aldehydes and ketones to form hydrazone derivatives, similar to the reactions described for pyrazine-2-carbohydrazide: "This pyrazinoic acid hydrazide was then condensed with various substituted aromatic aldehydes to yield different pyrazine carbohydrazide derivatives" .

-

Coordination chemistry: The carbohydrazide group can act as a bidentate ligand in coordination with metal ions, potentially forming complexes with interesting biological properties.

-

Hydrogen bonding interactions: The presence of both hydrogen bond donors (NH groups) and acceptors (C=O and ring nitrogens) enables multiple hydrogen bonding interactions, which may be significant for biological activity.

Spectroscopic Characterization

Predicted Spectroscopic Data

Based on the spectroscopic data of related compounds, particularly the pyrazine carbohydrazide derivatives described in the search results , 2,4-Dimethylpyrimidine-5-carbohydrazide would likely show the following spectroscopic features:

IR Spectroscopy

-

N-H stretching vibrations: approximately 3290-3310 cm⁻¹

-

Aromatic C-H stretching: approximately 3030-3050 cm⁻¹

-

C=O stretching (amide): approximately 1680-1700 cm⁻¹

-

C=N stretching: approximately 1530-1550 cm⁻¹

¹H NMR Spectroscopy (300 MHz, DMSO-d₆)

-

Pyrimidine C-H proton: δ 8.5-8.9 ppm (singlet)

-

Methyl protons at position 2: δ 2.4-2.6 ppm (singlet)

-

Methyl protons at position 4: δ 2.2-2.4 ppm (singlet)

-

NH proton: δ 9.0-10.0 ppm (broad singlet)

-

NH₂ protons: δ 4.0-4.5 ppm (broad singlet)

Mass Spectrometry

-

Molecular ion peak [M+1]⁺: m/z 167

-

Fragment ions might include:

-

[M-NH₂]⁺: m/z 150

-

[M-NHNH₂]⁺: m/z 136

-

These predictions are based on the spectroscopic patterns observed for pyrazine carbohydrazide derivatives, which showed "IR (KBr): 3298 (NH), 3034 (Ar-CH), 1682 (C=O), 1539 (C=N)" and "¹H NMR (300 MHz, DMSO): 8.56-8.77 (m, 3H, pyrazine), 7.38-8.41 (m, 5H, aromatic), 7.20 (s, 1H, =CH) 9.39 (s, 1H, N-H)" .

Comparative Analysis with Related Compounds

Structural Comparisons

2,4-Dimethylpyrimidine-5-carbohydrazide shares structural features with several compounds mentioned in the search results:

-

2,4-dimethylpyrimidine-5-carboxylic acid (C₇H₈N₂O₂) - The direct precursor, differing only in the terminal functional group (-COOH vs. -CONHNH₂).

-

N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethylpyrimidine-5-carboxamide - A more complex amide derivative with the same core pyrimidine structure.

-

Pyrazine-2-carbohydrazide derivatives - Analogous compounds with a pyrazine ring instead of pyrimidine.

The carbohydrazide group offers greater hydrogen bonding potential compared to the carboxylic acid, potentially enhancing solubility and biological interactions. Compared to the carboxamide derivative, the hydrazide group provides an additional reactive site for further derivatization.

Functional Analysis

The table below compares key functional properties of 2,4-Dimethylpyrimidine-5-carbohydrazide with related compounds:

| Property | 2,4-Dimethylpyrimidine-5-carbohydrazide | 2,4-dimethylpyrimidine-5-carboxylic acid | Pyrazine-2-carbohydrazide |

|---|---|---|---|

| H-bond Donors | 2 (-NH-NH₂) | 1 (-OH) | 2 (-NH-NH₂) |

| H-bond Acceptors | 3 (C=O, 2 ring N) | 4 (C=O, -OH, 2 ring N) | 3 (C=O, 2 ring N) |

| Reactivity | Condensation with aldehydes | Esterification, amidation | Condensation with aldehydes |

| Predicted LogP | 0.5-1.5 | Lower (more acidic) | Similar (0.5-1.5) |

This comparison highlights how the carbohydrazide functional group modifies the physicochemical properties and reactivity profile compared to related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume